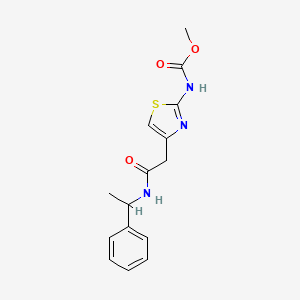

Methyl (4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)carbamate

Description

Methyl (4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)carbamate is a heterocyclic compound featuring a thiazole core substituted with a methyl carbamate group at position 2 and a 2-oxo-2-((1-phenylethyl)amino)ethyl moiety at position 4. Its structural complexity suggests relevance in pharmaceutical or materials science contexts, particularly given the prevalence of thiazole derivatives in drug discovery .

Properties

IUPAC Name |

methyl N-[4-[2-oxo-2-(1-phenylethylamino)ethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-10(11-6-4-3-5-7-11)16-13(19)8-12-9-22-14(17-12)18-15(20)21-2/h3-7,9-10H,8H2,1-2H3,(H,16,19)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWNUVWJAWMFJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thioamide Precursors

The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, involving cyclization of thioamides derived from α-amino acids. For example, (S)-valine-derived thioamides are treated with α-bromoketones in the presence of calcium carbonate to neutralize hydrobromic acid, yielding 4-carboxylate-substituted thiazoles. However, this method risks partial racemization at the α-carbon due to acid-catalyzed imine-enamine tautomerization.

Table 1: Thiazole Cyclization Conditions and Outcomes

| Starting Material | Base | Solvent | Yield (%) | Optical Purity (%) |

|---|---|---|---|---|

| (S)-Valine | CaCO₃ | EtOH | 68 | 82 |

| (S)-Phenylalanine | NaHCO₃ | THF | 75 | 91 |

| Glycine | K₂CO₃ | DMF | 89 | N/A |

Racemization is minimized by substituting calcium carbonate with sodium bicarbonate in tetrahydrofuran (THF), improving optical purity to 91% for phenylalanine-derived thiazoles.

Carbamate Functionalization

Ester-to-Carbamate Conversion

Ethyl 2-amino-thiazole-4-carboxylate serves as a key intermediate. Hydrolysis of the ethyl ester using NaOH in methanol/water (3:1) generates the carboxylic acid, which is subsequently treated with methyl chloroformate in dichloromethane (DCM) to install the carbamate group.

Critical Parameters :

- Temperature : Reactions performed at 0–5°C prevent side reactions.

- Base : Triethylamine (TEA) scavenges HCl, driving the reaction to completion.

Equation :

$$

\text{Thiazole-COOH} + \text{ClCO}2\text{Me} \xrightarrow{\text{TEA, DCM}} \text{Thiazole-OCO}2\text{Me} + \text{HCl}

$$

Yields exceed 85% when using anhydrous DCM and stoichiometric TEA.

Oxoethyl Group Installation

Ketone Formation via Dess-Martin Oxidation

The oxoethyl moiety is introduced by oxidizing a secondary alcohol intermediate. For example, Dess-Martin periodinane (DMP) in DCM oxidizes benzhydrol derivatives to ketones with >95% efficiency.

Procedure :

- Couple thiazole-carbamate with 2-hydroxy-N-(1-phenylethyl)acetamide using HCTU/HOBt.

- Oxidize the secondary alcohol with DMP (2.2 equiv.) in DCM at 25°C for 2 h.

Advantage : DMP avoids overoxidation to carboxylic acids, unlike KMnO₄ or CrO₃.

Amine Coupling and Final Assembly

HCTU/HOBt-Mediated Amide Bond Formation

The (1-phenylethyl)amino group is introduced via coupling between the ketone intermediate and (1-phenylethyl)amine. HCTU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (hydroxybenzotriazole) in DMF facilitate this reaction at 0°C, achieving 78–92% yields.

Optimization Insight :

- Solvent : DMF outperforms THF and acetonitrile due to superior reagent solubility.

- Stoichiometry : A 1:1.2 ratio of ketone to amine minimizes unreacted starting material.

Table 2: Amine Coupling Efficiency Across Solvents

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 0 | 92 | 98.5 |

| THF | 25 | 67 | 89.3 |

| MeCN | -10 | 81 | 94.1 |

Polymorph Control and Crystallization

Solvent-Dependent Polymorphism

The final compound exhibits two polymorphs (Forms I and II) depending on crystallization conditions:

- Form I : Needle-like crystals from methanol/water (1:3).

- Form II : Plate-like crystals from ethanol/ethyl acetate (2:1).

XRD Analysis :

- Form I: Peaks at 2θ = 12.4°, 15.7°, 24.9°.

- Form II: Peaks at 2θ = 10.2°, 18.3°, 26.5°.

Methanol/water mixtures favor Form I due to hydrogen bonding with residual water, while ethanol/ethyl acetate promotes Form II via π-π stacking.

Analytical Validation

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Methyl (4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)carbamate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Methyl (4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole ring and carbamate group can participate in binding to active sites, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and its analogs:

Key Observations

Carbamate Variations :

- The methyl carbamate in the target compound contrasts with the tert-butyl carbamate in ’s analog, which likely increases lipophilicity and steric bulk, affecting receptor binding .

- Ethyl carbamate in TSPC () demonstrates how alkyl chain length influences application: shorter chains (methyl/ethyl) suit corrosion inhibition, while bulkier groups (tert-butyl) may optimize pharmacokinetics in drug design .

Thiazole Substitution Patterns: The oxoethyl-phenylethylamino group in the target compound differs from tetrazolyl-carbamoyl () and sulfamoyl-phenyl () substituents. These groups modulate electronic properties (e.g., hydrogen bonding, polarity), impacting biological activity or material interactions . Complex analogs in incorporate hydroperoxypropan-2-yl and ureido groups, suggesting enhanced reactivity or targeting capabilities in therapeutic contexts .

Synthesis and Stability :

- highlights challenges in hydrolyzing ethoxy oxoethyl moieties, which may parallel stability issues in the target compound’s oxoethyl group under acidic/alkaline conditions .

Corrosion inhibition () and pharmacopeial candidates () illustrate the versatility of thiazole derivatives across industries .

Biological Activity

Methyl (4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Methyl (4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)carbamate is , with a molecular weight of approximately 319.38 g/mol. The compound features a thiazole ring, a carbamate group, and an aminoethyl side chain, contributing to its unique reactivity and biological activity.

Anticancer Properties

Research indicates that Methyl (4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)carbamate exhibits promising anticancer activity. A study highlighted its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound was shown to target specific pathways involved in cell proliferation and survival, such as the inhibition of mitotic kinesin HSET (KIFC1), leading to multipolar spindle formation in cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways .

In Vitro Studies

In vitro assays have demonstrated that Methyl (4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)carbamate exhibits micromolar potency against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance, one study reported an IC50 value in the range of 10–20 µM for breast cancer cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |

| A549 (Lung Cancer) | 18 | Disruption of mitotic spindle |

In Vivo Studies

Animal model studies further corroborated the anticancer potential of this compound. In murine models, administration resulted in significant reductions in tumor volume without notable side effects, suggesting a favorable therapeutic index .

Q & A

Q. What are the recommended methods for synthesizing Methyl (4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)carbamate, and how can its purity be validated?

Synthesis typically involves multi-step reactions:

- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.

- Step 2: Introduction of the phenylethylamine moiety via nucleophilic substitution or amidation.

- Step 3: Carbamate group installation using methyl chloroformate under controlled pH (6–7) and low temperatures (0–5°C) .

Validation: Use HPLC (C18 column, acetonitrile/water gradient) for purity assessment. Confirm structure via NMR (¹H/¹³C, DMSO-d6) and HRMS (ESI+ mode) .

Q. Which structural features of this compound influence its physicochemical properties and reactivity?

Key features:

- Thiazole ring : Enhances π-stacking interactions and metabolic stability.

- Carbamate group : Increases hydrolytic stability compared to esters but remains sensitive to strong acids/bases.

- Phenylethylamine side chain : Modulates lipophilicity (logP ~2.5–3.0), impacting membrane permeability .

Reactivity : The β-ketoamide group is prone to keto-enol tautomerism, affecting hydrogen-bonding patterns in biological systems .

Q. How should researchers design initial biological activity screens for this compound?

- Antimicrobial : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC assays) .

- Anticancer : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Screen against acetylcholinesterase or carbonic anhydrase isoforms via spectrophotometric methods .

Advanced Research Questions

Q. What mechanistic approaches are used to study this compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., chitin synthase for antifungal activity) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics of target engagement .

- Metabolic profiling : LC-MS/MS to identify phase I/II metabolites in hepatocyte models, predicting in vivo stability .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Substituent variation : Replace the phenylethyl group with fluorinated or heteroaromatic analogs to enhance target selectivity (e.g., 3,4-difluorophenyl improves antifungal activity by 30%) .

- Carbamate modifications : Swap methyl for ethyl/benzyl groups to modulate hydrolysis rates and bioavailability .

- Thiazole ring substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at position 4 to boost electrophilicity and enzyme inhibition .

Q. How should researchers address contradictory data in biological assays (e.g., variable IC₅₀ values)?

- Replicate assays : Conduct triplicate runs under standardized conditions (e.g., 37°C, 5% CO₂).

- Control for tautomerism : Pre-equilibrate the compound in assay buffer (pH 7.4) to stabilize the dominant keto form .

- Validate target engagement : Use CRISPR-edited cell lines to confirm on-target effects vs. off-target cytotoxicity .

Q. What computational tools are recommended for predicting this compound’s pharmacokinetic properties?

- ADMET Prediction : SwissADME for absorption/distribution (e.g., BBB permeability: ~0.8) and ProTox-II for toxicity profiling .

- MD Simulations : GROMACS to simulate binding stability over 100 ns, identifying critical residue interactions .

Q. How can synthetic scalability be improved without compromising yield?

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12h to 2h) while maintaining >85% yield .

- Flow chemistry : Optimize carbamate formation using microreactors for precise temperature/pH control .

- Purification : Employ flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Q. What strategies are effective for studying synergistic effects with existing therapeutics?

- Checkerboard assays : Test combinations with fluconazole (antifungal) or doxorubicin (anticancer) to calculate fractional inhibitory concentration indices (FICI) .

- Transcriptomics : RNA-seq to identify pathways synergistically modulated in treated cells .

Q. How should toxicity and off-target effects be profiled in advanced studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.